Cas no 681437-24-1 (ethyl 3-cyano-2-4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate)

ethyl 3-cyano-2-4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate 化学的及び物理的性質
名前と識別子
-
- ethyl 3-cyano-2-4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate
- 681437-24-1
- ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate
- AKOS024581722
- Oprea1_324506
- ethyl 3-cyano-2-[[4-(diethylsulfamoyl)benzoyl]amino]-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
- ethyl 3-cyano-2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate
- F0539-1838
-
- インチ: 1S/C22H26N4O5S2/c1-4-26(5-2)33(29,30)16-9-7-15(8-10-16)20(27)24-21-18(13-23)17-11-12-25(14-19(17)32-21)22(28)31-6-3/h7-10H,4-6,11-12,14H2,1-3H3,(H,24,27)
- InChIKey: GHQVATMXDPVLCC-UHFFFAOYSA-N
- ほほえんだ: S1C(=C(C#N)C2=C1CN(C(=O)OCC)CC2)NC(C1C=CC(=CC=1)S(N(CC)CC)(=O)=O)=O
計算された属性
- せいみつぶんしりょう: 490.13446229g/mol
- どういたいしつりょう: 490.13446229g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 8
- 重原子数: 33
- 回転可能化学結合数: 8
- 複雑さ: 856
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 156Ų
- 疎水性パラメータ計算基準値(XlogP): 3.1
ethyl 3-cyano-2-4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F0539-1838-5μmol |
ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
681437-24-1 | 90%+ | 5μl |
$63.0 | 2023-05-17 | |
Life Chemicals | F0539-1838-15mg |
ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
681437-24-1 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F0539-1838-50mg |
ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
681437-24-1 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F0539-1838-75mg |
ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
681437-24-1 | 90%+ | 75mg |
$208.0 | 2023-05-17 | |
Life Chemicals | F0539-1838-3mg |
ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
681437-24-1 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F0539-1838-20mg |
ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
681437-24-1 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F0539-1838-40mg |
ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
681437-24-1 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F0539-1838-100mg |
ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
681437-24-1 | 90%+ | 100mg |
$248.0 | 2023-05-17 | |
Life Chemicals | F0539-1838-2mg |
ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
681437-24-1 | 90%+ | 2mg |
$59.0 | 2023-05-17 | |
Life Chemicals | F0539-1838-10μmol |
ethyl 3-cyano-2-[4-(diethylsulfamoyl)benzamido]-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate |
681437-24-1 | 90%+ | 10μl |
$69.0 | 2023-05-17 |
ethyl 3-cyano-2-4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylate 関連文献
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Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
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A. K. Parchur,R. S. Ningthoujam RSC Adv., 2012,2, 10859-10868
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6. Branched dimerization of Tat peptide improves permeability to HeLa and hippocampal neuronal cells†I. Abrrey Monreal,Qian Liu,Katherine Tyson,Tyler Bland,Doralyn S. Dalisay,Erin V. Adams,Gary A. Wayman,Hector C. Aguilar,Jonel P. Saludes Chem. Commun., 2015,51, 5463-5466
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Chengqiang Wang,Haixia Xu,Chun Liu,Ziyue Peng,Ruoxing Min,Jianjun Li,Yanglei Jin,Yihan Wang,Zhihao Li,Lixin Zhu Biomater. Sci., 2021,9, 3005-3018
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Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
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Katharina Franziska Pirker Food Funct., 2010,1, 262-268
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ethyl 3-cyano-2-4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno2,3-cpyridine-6-carboxylateに関する追加情報
Ethyl 3-Cyano-2,4-(Diethylsulfamoyl)benzamido-4H,5H,6H,7H-Thieno[2,3-c]pyridine-6-carboxylate (CAS No. 681437-24-1): A Comprehensive Overview
Ethyl 3-cyano-2,4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate (CAS No. 681437-24-1) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to a class of thienopyridines, which are known for their diverse biological activities and potential therapeutic applications. The unique structural features of this molecule, including the cyano group, diethylsulfamoyl moiety, and the thieno[2,3-c]pyridine scaffold, contribute to its distinct chemical and biological properties.
The cyano group is a key functional group in organic chemistry and medicinal chemistry. It is known for its ability to participate in various chemical reactions and to influence the electronic properties of molecules. In the context of ethyl 3-cyano-2,4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate, the cyano group likely plays a crucial role in modulating the compound's reactivity and biological activity. Recent studies have shown that cyano-containing compounds can exhibit potent anti-inflammatory and anti-cancer properties, making them valuable candidates for drug development.
The diethylsulfamoyl moiety is another important structural element in this compound. Sulfamoyl groups are known for their ability to form hydrogen bonds and to interact with biological targets such as enzymes and receptors. In the context of ethyl 3-cyano-2,4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate, the diethylsulfamoyl group may enhance the compound's binding affinity to specific protein targets. This can lead to improved pharmacological effects and reduced side effects in therapeutic applications.
The thieno[2,3-c]pyridine scaffold is a heterocyclic structure that has been extensively studied for its biological activities. Thienopyridines are known for their antiplatelet properties and are used in the treatment of cardiovascular diseases. However, recent research has expanded the scope of thienopyridines to include other therapeutic areas such as cancer and neurodegenerative disorders. The presence of this scaffold in ethyl 3-cyano-2,4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate suggests that it may have a broad range of potential applications in drug discovery.
In terms of synthetic chemistry, the preparation of ethyl 3-cyano-2,4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate involves several steps that require careful control of reaction conditions. The synthesis typically starts with the formation of the thienopyridine core through a series of condensation and cyclization reactions. Subsequent functionalization steps are then carried out to introduce the cyano group and diethylsulfamoyl moiety. These synthetic routes are often optimized to improve yield and purity while minimizing side reactions.
Recent advances in computational chemistry have also contributed to our understanding of ethyl 3-cyano-2,4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate. Molecular modeling studies have provided insights into the conformational flexibility and electronic properties of this compound. These studies have helped identify key interactions between the molecule and its biological targets, which can guide further optimization efforts.
In preclinical studies, ethyl 3-cyano-2,4-(diethylsulfamoyl)benzamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-6-carboxylate has shown promising results in various disease models. For example, it has demonstrated significant anti-inflammatory activity in animal models of arthritis and other inflammatory conditions. Additionally, preliminary data suggest that this compound may have antiproliferative effects on cancer cells through mechanisms involving apoptosis induction and cell cycle arrest.
Despite these promising findings, further research is needed to fully elucidate the pharmacological profile of ethyl 3-cyano-2,4-(diethylsulfamoyl)benzamido-4h,5h,6h,7h-thieno[2,3-c]pyridine-6-carboxylate. Clinical trials will be essential to evaluate its safety and efficacy in human subjects. Ongoing studies are focusing on optimizing dosing regimens and identifying potential drug interactions to ensure that this compound can be safely translated into clinical practice.
In conclusion, ethyl 3-cyano-2,4-(diethylsulfamoyl)benzamido-4h,5h,6h,7h-thieno[2,3-c]pyridine-6-carboxylate (CAS No. 681437-24-1) represents a promising candidate for drug development due to its unique structural features and diverse biological activities. Continued research efforts will likely uncover new applications for this compound in various therapeutic areas.
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